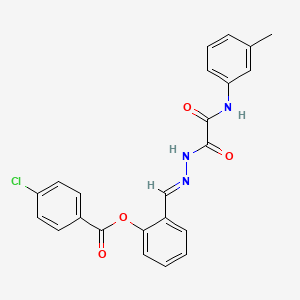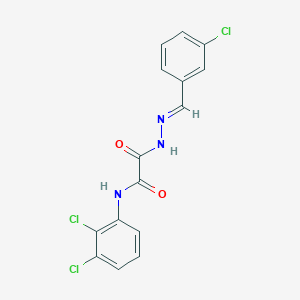![molecular formula C19H10BrFN2O3S2 B12015129 (3Z)-1-acetyl-5-bromo-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12015129.png)
(3Z)-1-acetyl-5-bromo-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (3Z)-1-acétyl-5-bromo-3-[3-(2-fluorophényl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-1,3-dihydro-2H-indol-2-one est une molécule organique complexe avec des applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux. Ce composé présente une structure unique qui combine plusieurs groupes fonctionnels, ce qui en fait un sujet intéressant pour la recherche et le développement chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (3Z)-1-acétyl-5-bromo-3-[3-(2-fluorophényl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-1,3-dihydro-2H-indol-2-one implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du noyau indole, suivie de l'introduction du fragment thiazolidinone et de la fonctionnalisation ultérieure pour incorporer les groupes acétyl, bromo et fluorophényl. Les réactifs courants utilisés dans ces étapes comprennent les agents bromants, les agents acétylants et les agents fluorants dans des conditions contrôlées telles que des températures et des solvants spécifiques.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de principes de chimie verte pour améliorer l'efficacité et la durabilité.
Analyse Des Réactions Chimiques
Types de réactions
(3Z)-1-acétyl-5-bromo-3-[3-(2-fluorophényl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-1,3-dihydro-2H-indol-2-one: peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation d'atomes spécifiques au sein de la molécule.
Substitution : Les groupes bromo et fluorophényl peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactifs appropriés.
Réactifs et conditions courants
Les réactifs courants pour ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures, des solvants et des catalyseurs spécifiques pour obtenir les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une variété d'analogues fonctionnalisés.
Applications de recherche scientifique
(3Z)-1-acétyl-5-bromo-3-[3-(2-fluorophényl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-1,3-dihydro-2H-indol-2-one:
Chimie : Le composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes, servant d'intermédiaire polyvalent en synthèse organique.
Biologie : Sa structure unique peut lui permettre d'interagir avec des cibles biologiques, ce qui en fait un candidat pour la découverte et le développement de médicaments.
Médecine : Le composé pourrait être étudié pour ses propriétés thérapeutiques potentielles, y compris ses activités anti-inflammatoires, anticancéreuses ou antimicrobiennes.
Industrie : Il peut trouver des applications dans le développement de nouveaux matériaux aux propriétés spécifiques, comme les matériaux électroniques ou optiques.
Mécanisme d'action
Le mécanisme d'action du (3Z)-1-acétyl-5-bromo-3-[3-(2-fluorophényl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-1,3-dihydro-2H-indol-2-one dépend de son interaction avec les cibles moléculaires. La structure du composé suggère qu'il pourrait interagir avec des enzymes, des récepteurs ou d'autres protéines, inhibant ou modulant potentiellement leur activité. Les voies spécifiques impliquées nécessiteraient des études biochimiques détaillées pour être élucidées.
Applications De Recherche Scientifique
(3Z)-1-acetyl-5-bromo-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials with specific properties, such as electronic or optical materials.
Mécanisme D'action
The mechanism of action of (3Z)-1-acetyl-5-bromo-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one depends on its interaction with molecular targets. The compound’s structure suggests it could interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The specific pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés de l'indole, des thiazolidinones et des molécules contenant du fluorophényl. Des exemples pourraient inclure :
Indole-3-carbinol : Connu pour ses propriétés anticancéreuses.
Thiazolidinediones : Utilisé dans le traitement du diabète.
Dérivés du fluorophényl : Courants dans les produits pharmaceutiques pour leur bioactivité accrue.
Unicité
Ce qui distingue le (3Z)-1-acétyl-5-bromo-3-[3-(2-fluorophényl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-1,3-dihydro-2H-indol-2-one est sa combinaison de groupes fonctionnels, qui peuvent conférer des propriétés chimiques et biologiques uniques. Cela en fait un composé précieux pour des recherches et développements ultérieurs dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C19H10BrFN2O3S2 |
|---|---|
Poids moléculaire |
477.3 g/mol |
Nom IUPAC |
(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H10BrFN2O3S2/c1-9(24)22-13-7-6-10(20)8-11(13)15(17(22)25)16-18(26)23(19(27)28-16)14-5-3-2-4-12(14)21/h2-8H,1H3/b16-15- |
Clé InChI |
IQHANFONTWXKBO-NXVVXOECSA-N |
SMILES isomérique |
CC(=O)N1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4F)/C1=O |
SMILES canonique |
CC(=O)N1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)C4=CC=CC=C4F)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015053.png)


![3-Allyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015071.png)
![4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12015078.png)

![2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol](/img/structure/B12015095.png)



![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12015115.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015121.png)
![1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015125.png)

